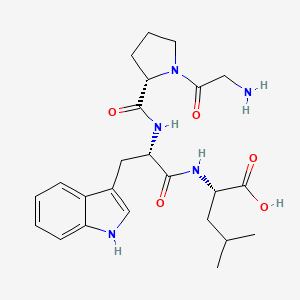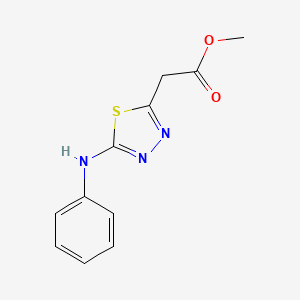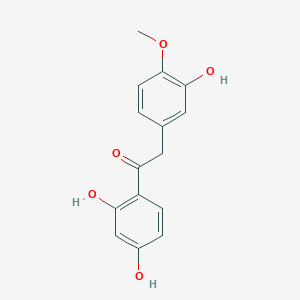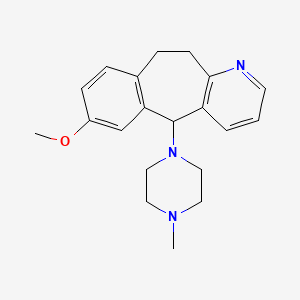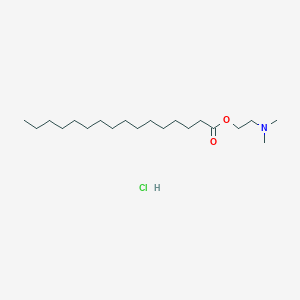![molecular formula C21H24O7 B14678179 But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane CAS No. 32457-83-3](/img/structure/B14678179.png)
But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane is a complex polymeric compound. This compound is formed by the polymerization of 2-Butenedioic acid (2E)-, 4,4’-(1-methylethylidene)bis[phenol], and oxirane. It is known for its unique chemical properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane typically involves the polymerization of the monomers under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired polymer structure is obtained .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The process is optimized to achieve high yield and purity of the polymer. The polymer is then purified and processed into the desired form for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in the reduction of specific functional groups within the polymer.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and medical devices due to its unique properties.
Industry: Applied in the production of coatings, adhesives, and other industrial products
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane involves its interaction with specific molecular targets and pathways. The polymer can interact with various biological molecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the polymer is used .
Comparison with Similar Compounds
Similar Compounds
Fumaric Acid: A stereoisomer of 2-Butenedioic acid with similar chemical properties.
Maleic Acid: Another stereoisomer of 2-Butenedioic acid with distinct chemical properties.
Bisphenol A: A compound similar to 4,4’-(1-methylethylidene)bis[phenol] with similar applications.
Uniqueness
2-Butenedioic acid (2E)-, polymer with 4,4’-(1-methylethylidene)bis[phenol] and oxirane is unique due to its specific polymer structure and properties. It combines the properties of its monomers, resulting in a polymer with unique chemical and physical characteristics that make it suitable for a wide range of applications .
Properties
CAS No. |
32457-83-3 |
|---|---|
Molecular Formula |
C21H24O7 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
but-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane |
InChI |
InChI=1S/C15H16O2.C4H4O4.C2H4O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-3(6)1-2-4(7)8;1-2-3-1/h3-10,16-17H,1-2H3;1-2H,(H,5,6)(H,7,8);1-2H2 |
InChI Key |
ZTLXGUNBSMYRBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1CO1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


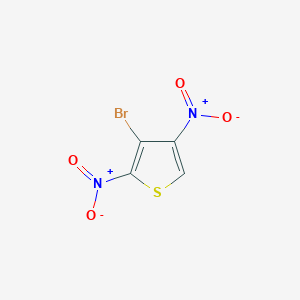

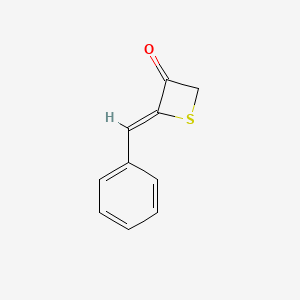
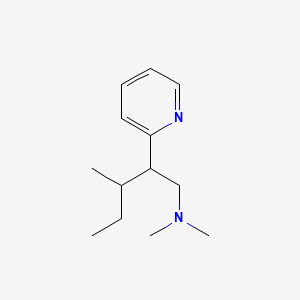
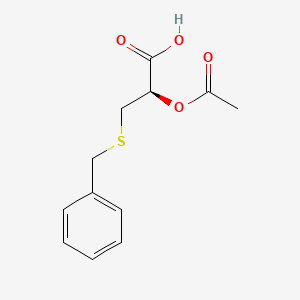
![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)

